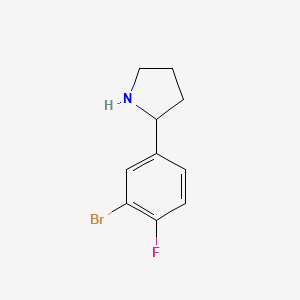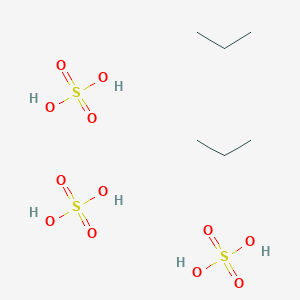
Propane;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane;sulfuric acid is a compound that involves the interaction between propane and sulfuric acid. Propane is a three-carbon alkane with the chemical formula C₃H₈, while sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. The combination of these two substances can lead to various chemical reactions and products, which are of significant interest in both industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of compounds involving propane and sulfuric acid typically involves the reaction of propane with sulfuric acid under controlled conditions. One common method is the alkylation process, where propane reacts with sulfuric acid to form alkyl hydrogensulfates. This reaction is usually carried out at low temperatures to prevent further decomposition .
Industrial Production Methods
In industrial settings, the production of sulfuric acid involves the contact process, which includes the preparation of sulfur dioxide, its conversion to sulfur trioxide, and finally the formation of concentrated sulfuric acid . Propane can be sourced from natural gas processing and petroleum refining. The combination of these two substances in industrial processes often aims to produce specific alkylated products used in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Propane and sulfuric acid can undergo several types of chemical reactions, including:
Electrophilic Addition: Propane can react with sulfuric acid to form alkyl hydrogensulfates through electrophilic addition.
Dehydration: Propane derivatives can undergo dehydration reactions in the presence of sulfuric acid to form alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various metal catalysts. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed efficiently.
Major Products
The major products formed from the reactions of propane and sulfuric acid include alkyl hydrogensulfates, carbonyl compounds, and alkenes. These products have various applications in the chemical industry.
Applications De Recherche Scientifique
Propane;sulfuric acid compounds have several scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various chemical reactions.
Biology: Studied for their potential effects on biological systems and their interactions with biomolecules.
Medicine: Investigated for their potential use in pharmaceutical formulations and drug delivery systems.
Industry: Utilized in the production of high-octane gasoline components and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propane;sulfuric acid compounds involves several steps:
Electrophilic Attack: Sulfuric acid acts as an electrophile, attacking the propane molecule to form an intermediate complex.
Formation of Intermediates: The intermediate complex undergoes further reactions, such as oxidation or dehydration, depending on the reaction conditions and catalysts used.
Product Formation: The final products are formed through the stabilization of the intermediate complexes and the removal of by-products.
Comparaison Avec Des Composés Similaires
Propane;sulfuric acid compounds can be compared with other similar compounds, such as:
Methane;sulfuric acid: Involves the reaction of methane with sulfuric acid, leading to different products due to the shorter carbon chain.
Butane;sulfuric acid: Involves the reaction of butane with sulfuric acid, resulting in different alkylated products due to the longer carbon chain.
Ethane;sulfuric acid: Involves the reaction of ethane with sulfuric acid, producing different intermediates and products.
The uniqueness of this compound compounds lies in their specific reactivity and the types of products formed, which are influenced by the three-carbon structure of propane.
Propriétés
Formule moléculaire |
C6H22O12S3 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
propane;sulfuric acid |
InChI |
InChI=1S/2C3H8.3H2O4S/c2*1-3-2;3*1-5(2,3)4/h2*3H2,1-2H3;3*(H2,1,2,3,4) |
Clé InChI |
RLZPDVHGAZAQEU-UHFFFAOYSA-N |
SMILES canonique |
CCC.CCC.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


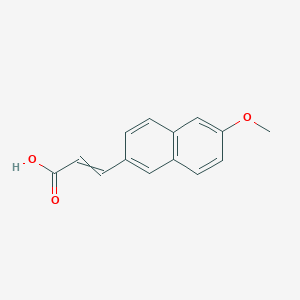
![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride](/img/structure/B12436771.png)
![3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B12436781.png)
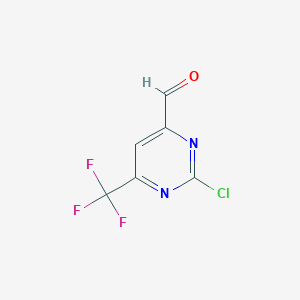
![2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12436794.png)
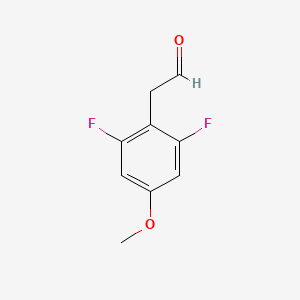
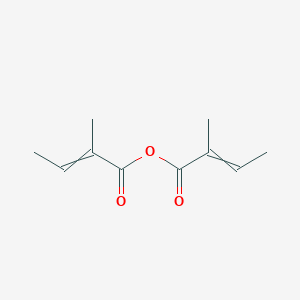
![(10R,13S,14S)-17-(5,6-dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12436806.png)
![1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine](/img/structure/B12436814.png)
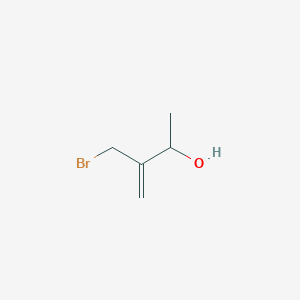
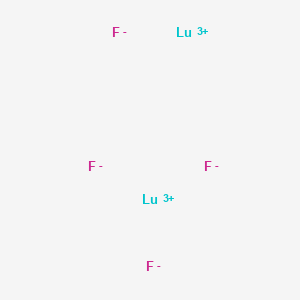
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12436833.png)
![(5R,10R)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B12436838.png)
